2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3-fluorobenzyl azide with sodium azide in the presence of a copper catalyst.
Acylation Reaction: The tetrazole intermediate is then acylated with 2-(4-fluorophenyl)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms and the tetrazole ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of fluorine atoms and the tetrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-6-4-11(5-7-12)8-16(24)19-10-15-20-21-22-23(15)14-3-1-2-13(18)9-14/h1-7,9H,8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKJGPPSBQLDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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